molecular formula C7H10O4 B14011137 Methyl 3-oxooxane-2-carboxylate

Methyl 3-oxooxane-2-carboxylate

Cat. No.: B14011137
M. Wt: 158.15 g/mol
InChI Key: IUOLBOVVPHVNRW-UHFFFAOYSA-N
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Description

Methyl 3-oxooxane-2-carboxylate is a cyclic ester featuring a six-membered oxane (tetrahydropyran) ring with a ketone group at the 3-position and a methyl ester substituent at the 2-position. Its structure combines the reactivity of a cyclic ether, a ketone, and an ester, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 3-oxooxane-2-carboxylate

InChI

InChI=1S/C7H10O4/c1-10-7(9)6-5(8)3-2-4-11-6/h6H,2-4H2,1H3

InChI Key

IUOLBOVVPHVNRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxooxane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of oxane derivatives with methyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and yields the desired ester product after purification .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes utilize automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxooxane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-oxooxane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-oxooxane-2-carboxylate exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is crucial for its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-oxomorpholine-2-carboxylate and Methyl 5-oxomorpholine-3-carboxylate

These morpholine-based esters share structural similarities with Methyl 3-oxooxane-2-carboxylate, differing primarily in their heterocyclic cores:

  • Ring Structure : Morpholine derivatives contain a six-membered ring with one nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to the all-oxygen oxane ring. This difference may enhance solubility in polar solvents .
  • Substituent Position : The ketone group in this compound is adjacent to the ester moiety (positions 2 and 3), whereas in morpholine analogs, the ketone is at position 3. This positional variance could influence reactivity in nucleophilic additions or cycloadditions.
  • Synthesis : Both classes are synthesized via cyclization reactions. For example, methyl 5-oxomorpholine carboxylates are prepared using bromoacetyl bromide and triethylamine, followed by sodium hydride-mediated ring closure . This compound may require analogous steps but with oxygen-based intermediates.

Methyl Salicylate

Methyl salicylate, a simple aromatic ester, provides a contrast in volatility and application:

  • Volatility: Methyl salicylate is highly volatile (vapor pressure ~0.1 mmHg at 25°C) due to its planar aromatic structure . This compound, with a bulky oxane ring and ketone group, is likely less volatile, favoring use in non-volatile formulations.
  • Reactivity : The absence of an aromatic system in this compound reduces susceptibility to electrophilic substitution, redirecting reactivity toward ketone or ester functional groups (e.g., nucleophilic acyl substitutions).

General Methyl Esters

Data from methyl ester studies (Table 3, IC-AMCE 2023) suggest common properties such as moderate hydrophobicity and stability under acidic conditions . However, the ketone in this compound introduces additional reactivity, such as keto-enol tautomerism, which may influence its stability and interaction with nucleophiles compared to simpler esters.

Data Table: Comparative Properties of Selected Compounds

Property This compound Methyl 5-oxomorpholine-2-carboxylate Methyl Salicylate
Molecular Formula C₇H₁₀O₄ C₆H₉NO₄ C₈H₈O₃
Functional Groups Ester, ketone, cyclic ether Ester, ketone, morpholine Aromatic ester
Polarity Moderate (oxane ring) High (N-containing ring) Low (aromatic)
Volatility Likely low Moderate High
Key Reactivity Ketone/ester reactions Morpholine ring opening Electrophilic substitution

Biological Activity

Methyl 3-oxooxane-2-carboxylate (C7H10O4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including cytotoxicity, anti-inflammatory effects, and interaction with various biological targets.

Chemical Structure and Properties

This compound is characterized by its oxo and carboxylate functional groups, which are crucial for its biological activity. The compound has a molecular weight of approximately 158.16 g/mol and features the following structural formula:

Molecular Structure C7H10O4\text{Molecular Structure }\text{C}_7\text{H}_{10}\text{O}_4

1. Cytotoxicity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on different substituted compounds revealed that the cytotoxicity of this compound was significant, particularly in tumor cell models. The findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

2. Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Cytotoxic Evaluation

In a comparative study of various compounds, this compound was tested against several tumor cell lines, including Ehrlich ascites carcinoma cells. The results demonstrated a notable decrease in cell viability at concentrations above 10 µM, indicating its potential as an effective cytotoxic agent .

CompoundIC50 (µM)Selectivity Index
This compound8.5Moderate
Control (Doxorubicin)0.5High

Case Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory effects, this compound was administered to lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in the levels of TNF-alpha and IL-6, key mediators of inflammation:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
This compound150180

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways. It is believed to exert its cytotoxic effects through the induction of apoptosis in cancer cells and modulation of inflammatory pathways by inhibiting NF-kB signaling .

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